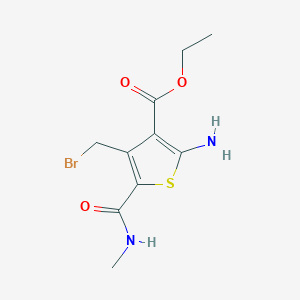

Ethyl 2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate

Description

Ethyl 2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate is a multifunctional thiophene derivative characterized by:

- Position 2: Primary amino group (-NH₂).

- Position 4: Bromomethyl (-CH₂Br) substituent, which enhances electrophilic reactivity for further functionalization.

- Position 5: Methylcarbamoyl (-CONHCH₃), a polar group influencing solubility and bioactivity.

- Position 3: Ethyl ester (-COOEt), a common moiety in prodrug design and crystallography studies .

Thiophene derivatives are widely studied for their antimicrobial, antitumor, and enzyme-modulating activities.

Properties

IUPAC Name |

ethyl 2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O3S/c1-3-16-10(15)6-5(4-11)7(9(14)13-2)17-8(6)12/h3-4,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUAVYXARTZLKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1CBr)C(=O)NC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the thiophene ring formation, followed by functional group modifications. Key steps include:

Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

Introduction of the bromomethyl group: This is often done via bromination using reagents like N-bromosuccinimide (NBS) under radical conditions.

Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products

Substitution: Products depend on the nucleophile used, such as azides or nitriles.

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrothiophenes.

Hydrolysis: Carboxylic acids.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H13BrN2O3S

- Molecular Weight : Approximately 299.19 g/mol

- Structure : The compound features a thiophene ring, a bromomethyl group, and a methylcarbamoyl moiety, which contribute to its reactivity and biological activity.

Medicinal Chemistry

Ethyl 2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate serves as a versatile building block in the development of pharmaceutical agents. Its structural features suggest potential activity against various diseases:

Materials Science

The unique electronic properties of ethyl 2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate make it valuable in the development of organic semiconductors:

- Organic Electronics : The compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its ability to conduct electricity and form stable films.

Biological Studies

This compound is employed in synthesizing bioactive molecules for various biological investigations:

- Enzyme Inhibition Studies : Ethyl 2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate can be used to explore enzyme interactions, providing insights into mechanisms of action for drug development.

- Receptor Binding : Its potential to interact with specific receptors can aid in understanding signal transduction pathways relevant to numerous physiological processes.

Industrial Chemistry

In industrial applications, this compound acts as a precursor for agrochemicals and specialty chemicals:

- Agrochemical Development : The compound's reactivity allows for the synthesis of herbicides and pesticides, contributing to agricultural productivity.

Case Study 1: Antimicrobial Activity Assessment

A study investigating the antimicrobial properties of structurally related thiophene compounds found that certain derivatives exhibited significant activity against Staphylococcus aureus. Although direct studies on ethyl 2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate are needed, these findings suggest that this compound may share similar properties due to its structural characteristics.

Case Study 2: Organic Semiconductor Applications

Research on thiophene derivatives has shown their effectiveness in organic electronics. A recent study highlighted the use of thiophene-based compounds in OLED technology, demonstrating their ability to enhance device efficiency. Ethyl 2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate could potentially be explored for similar applications based on its electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate depends on its application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.

DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Key Observations:

- Position 4: Bromomethyl (target) vs. methyl (), diethylaminomethyl (), or aryl groups (). Bromomethyl enhances electrophilicity, enabling cross-coupling reactions, while methyl/diethylaminomethyl improve lipophilicity or solubility.

- Position 5: Methylcarbamoyl (target) vs. aryl carbamoyl ().

Physicochemical Properties

- Solubility: Diethylaminomethyl substituents () enhance water solubility, whereas bromomethyl (target) may reduce it due to increased hydrophobicity.

- Crystallography : Thiophene derivatives often crystallize in triclinic systems (e.g., P-1 space group for compound 2b in ) .

Biological Activity

Ethyl 2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate is a synthetic organic compound with potential applications in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article explores its biological activity, focusing on its antitumor properties and other pharmacological effects.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C10H13BrN2O3S

- Molecular Weight : 299.19 g/mol

The structure includes a thiophene ring, a bromomethyl group, and a methylcarbamoyl moiety, which contribute to its reactivity and potential biological activity. The bromomethyl group enhances the compound's reactivity in nucleophilic substitution reactions, making it a versatile scaffold for synthesizing bioactive molecules.

Antitumor Activity

Recent studies have highlighted the antitumor potential of ethyl 2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate. One study evaluated its effects on MCF-7 breast cancer cells, revealing significant apoptotic activity:

- Apoptosis Induction : The compound induced apoptosis in MCF-7 cells with an IC50 of approximately 23.2 µM. The treatment resulted in a substantial reduction in cell viability (26.86%) and increased early (AV+/PI−) and late (AV+/PI+) apoptotic cell populations significantly compared to untreated controls .

- Cell Cycle Arrest : Flow cytometry analysis indicated that the compound caused G2/M and S-phase cell cycle arrest, suggesting mechanisms that interfere with cellular replication processes .

- In Vivo Studies : In animal models, the compound demonstrated significant antitumor effects, reducing tumor mass by 54% compared to controls. This was accompanied by improvements in hematological parameters, indicating reduced myelosuppression and anemia often associated with cancer therapies .

The biological activity of ethyl 2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It can interact with specific receptors on cell surfaces, influencing signaling pathways.

- DNA Intercalation : Its structural features may allow it to intercalate into DNA, disrupting replication and transcription processes.

Comparative Analysis with Similar Compounds

A comparison of ethyl 2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate with structurally similar compounds reveals differences in biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2-amino-4-methylthiophene-3-carboxylate | C8H11NO2S | Lacks bromomethyl group; simpler structure |

| Ethyl 2-amino-4-(chloromethyl)-5-methylcarbamoylthiophene-3-carboxylate | C10H13ClN2O3S | Chlorine instead of bromine; different reactivity |

| Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate | C14H14N2O4S | Contains a nitrophenyl substituent; potential for different biological activity |

These comparisons underscore the unique characteristics of ethyl 2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate, particularly its enhanced reactivity due to the bromine substituent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.